molecular formula C22H15Cl2F3N2O3S B2485041 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-14-7

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2485041
CAS RN: 303996-14-7
M. Wt: 515.33
InChI Key: WSJPNSPDOZLTTQ-IPBVOBEMSA-N
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Description

The compound "3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime" is part of a broader class of chemicals that have been studied for their unique structural and chemical properties. Research in this area has focused on understanding the synthesis, molecular structure, and chemical behaviors of nitrobenzene derivatives and related compounds.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that include the formation of oximes and subsequent reactions to introduce nitro and sulfanyl groups. For example, the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions has been demonstrated to yield aldehydes and ketones in good to excellent yields, under neutral, mild, and eco-friendly conditions (Kim et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, like 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, reveals that such molecules display specific conformational features, such as dihedral angles between benzene rings, impacting their packing in crystals (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex, involving various reagents and conditions that affect the final products. For instance, reactions between oximes and organo-derivatives of Group III elements have shown the formation of specific oximates, indicating the influence of structure on reaction outcomes (Pattison & Wade, 1968).

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

The compound NTBC, structurally similar to the chemical , was initially developed as a triketone herbicide but did not progress due to its unsatisfactory herbicidal properties and environmental impact. Interestingly, it found a new application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. The study used LC-MS/MS to explore the stability of NTBC under various conditions and its degradation products. This research is significant as it contributes to our understanding of NTBC's properties, potentially influencing the future use of similar compounds in medical applications (Barchańska et al., 2019).

Environmental Impact of Structurally Related Compounds

Oxy-PAHs, including compounds like nitro-PAHs and oxy-PAHs, to which our compound of interest is structurally related, have been identified as significant contributors to the toxicity of polycyclic aromatic compounds in the environment. These compounds, such as polycyclic aromatic ketones and quinones, show substantial mutagenic and carcinogenic risks, necessitating a deeper understanding and monitoring in environmental and genotoxicological studies (Clergé et al., 2019).

Synthesis and Biological Activity of Related Heterocyclic Compounds

The synthesis and biological activities of structurally related compounds, like 3-azabicyclo[3.3.1]nonanone derivatives, have been a focus of recent literature. These compounds, obtained through the Mannich reaction, exhibit significant antibacterial and antifungal activities, emphasizing the importance of structural modifications at specific positions to enhance biological activity (Mazimba & Mosarwa, 2015).

Mutagenicity of Nitro Compounds

A comprehensive review of nitro compounds, including aromatic and heteroaromatic nitro compounds, demonstrated their mutagenic potential. The review highlights the significant role of structural elements like hydrophobicity and molecular orbital energies in determining the mutagenic activity of these compounds, providing a framework for designing bioactive compounds with reduced mutagenicity (Debnath et al., 1991).

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-5-16(19(24)10-18)12-32-28-11-14-4-7-21(20(9-14)29(30)31)33-13-15-2-1-3-17(8-15)22(25,26)27/h1-11H,12-13H2/b28-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJPNSPDOZLTTQ-IPBVOBEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

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